molecular formula C13H23BO4 B13635944 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13635944
M. Wt: 254.13 g/mol
InChI Key: AJGOHCYZSYGWEN-BQYQJAHWSA-N
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Description

2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a boron atom within a dioxaborolane ring. This compound is notable for its unique structure, which includes both dioxolane and dioxaborolane rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with a boronic acid derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes purification steps such as distillation and recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include boronic acids, boronates, and other boron-containing compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and other boron-containing intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its dual ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C13H23BO4

Molecular Weight

254.13 g/mol

IUPAC Name

2-[(E)-2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO4/c1-11(2)12(3,4)18-14(17-11)8-7-10-9-15-13(5,6)16-10/h7-8,10H,9H2,1-6H3/b8-7+

InChI Key

AJGOHCYZSYGWEN-BQYQJAHWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2COC(O2)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2COC(O2)(C)C

Origin of Product

United States

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